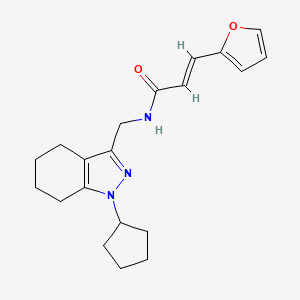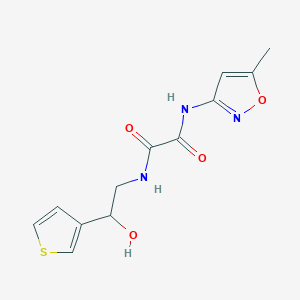
N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound featuring a thiophene ring, an isoxazole ring, and an oxalamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps:
Formation of the Thiophene Derivative: The starting material, thiophene, undergoes a series of reactions to introduce the hydroxyethyl group at the 3-position. This can be achieved through a Friedel-Crafts acylation followed by reduction and subsequent hydroxylation.
Synthesis of the Isoxazole Ring: The isoxazole ring is synthesized separately, often starting from a nitrile oxide precursor. The nitrile oxide can be generated in situ from a hydroxylamine and a chlorinated compound, followed by cyclization with an appropriate alkyne.
Coupling Reaction: The final step involves coupling the thiophene derivative with the isoxazole derivative using oxalyl chloride to form the oxalamide linkage. This reaction typically requires a base such as triethylamine and is conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of an aldehyde or carboxylic acid.
Reduction: The oxalamide group can be reduced to form amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve selective substitution.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
This compound may exhibit biological activity due to its structural features. It could be investigated for potential antimicrobial, antifungal, or anticancer properties. The presence of the isoxazole ring, in particular, is known to contribute to biological activity in various compounds.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a candidate for further pharmacological studies.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific electronic or optical properties. The thiophene ring is known for its conductive properties, which could be harnessed in the creation of organic semiconductors.
Wirkmechanismus
The mechanism of action of N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its functional groups, leading to inhibition or activation of biological pathways. The oxalamide group can form hydrogen bonds, while the thiophene and isoxazole rings can participate in π-π interactions, contributing to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-(2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide: Lacks the thiophene ring, potentially altering its electronic properties and biological activity.
N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide: Lacks the methyl group on the isoxazole ring, which could affect its steric and electronic properties.
N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)acetamide: Replaces the oxalamide group with an acetamide group, potentially altering its reactivity and binding properties.
Uniqueness
N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is unique due to the combination of its functional groups and rings, which confer specific electronic, steric, and hydrogen-bonding properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-7-4-10(15-19-7)14-12(18)11(17)13-5-9(16)8-2-3-20-6-8/h2-4,6,9,16H,5H2,1H3,(H,13,17)(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMAJTDEUOXFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
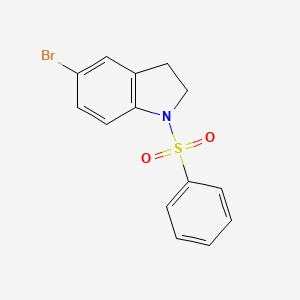
![2-[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2764630.png)

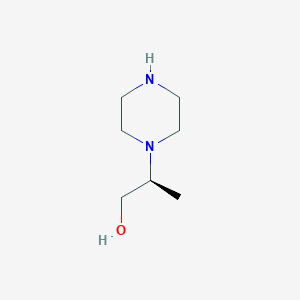
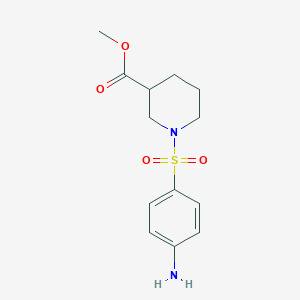
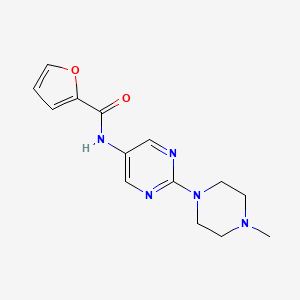
![7-(3-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2764640.png)
![8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2764641.png)
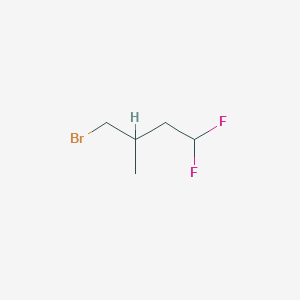

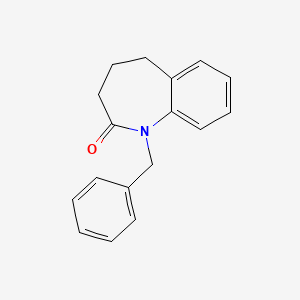
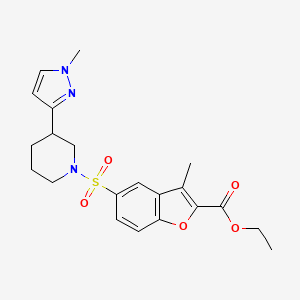
![4-(4-bromobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2764650.png)
